Ethyl 1-{[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-{[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is a complex organic compound that features a thiazole ring, a sulfonyl group, and a piperidinecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a thioamide with an alpha-halocarbonyl compound, followed by subsequent dehydration . The sulfonyl group can be introduced via sulfonation reactions, and the piperidinecarboxylate ester is formed through esterification reactions involving piperidine and ethyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and controlled temperature and pressure conditions to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkoxides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
Ethyl 1-{[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethyl 1-{[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Uniqueness
Ethyl 1-{[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is unique due to its combination of a thiazole ring, a sulfonyl group, and a piperidinecarboxylate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C23H24N2O4S2 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
ethyl 1-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C23H24N2O4S2/c1-2-29-23(26)18-11-13-25(14-12-18)31(27,28)20-10-6-9-19(15-20)21-16-30-22(24-21)17-7-4-3-5-8-17/h3-10,15-16,18H,2,11-14H2,1H3 |
InChI Key |
WVHGYWBNQRPMBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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